Pyridin-3-ylmethanediol

Catalog No.
S14355703
CAS No.
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridin-3-ylmethanediol

Product Name

Pyridin-3-ylmethanediol

IUPAC Name

pyridin-3-ylmethanediol

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c8-6(9)5-2-1-3-7-4-5/h1-4,6,8-9H

InChI Key

CTZBYLVHJHSEPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(O)O

Pyridin-3-ylmethanediol is an organic compound characterized by a pyridine ring substituted with a methanol group. Its molecular formula is C7H9N1O2C_7H_9N_1O_2, indicating the presence of seven carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its ability to interact with biological systems.

, which include:

  • Oxidation: Pyridin-3-ylmethanediol can be oxidized to form corresponding carbonyl compounds, such as pyridin-3-ylmethanone, using oxidizing agents like chromium trioxide or potassium permanganate.
  • Reduction: The compound can undergo reduction to yield secondary alcohols or other derivatives, often using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The hydroxyl group of pyridin-3-ylmethanediol can be substituted by other functional groups through nucleophilic substitution reactions. This reactivity allows for the synthesis of various derivatives that may possess enhanced biological activity.

Pyridin-3-ylmethanediol exhibits several biological activities:

  • Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
  • Antioxidant Activity: The compound may possess the ability to scavenge free radicals, thereby reducing oxidative stress within biological systems.
  • Neuroprotective Effects: Research suggests that derivatives of pyridine compounds can modulate neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases.

The synthesis of pyridin-3-ylmethanediol can be achieved through several methods:

  • Direct Hydroxymethylation: This method involves the reaction of pyridine with formaldehyde in the presence of a suitable catalyst to introduce the hydroxymethyl group directly onto the pyridine ring.
  • Reduction of Pyridine Derivatives: Starting from pyridine derivatives that contain carbonyl functionalities, reduction processes can be employed to yield pyridin-3-ylmethanediol.
  • Multi-step Synthesis: More complex synthetic routes may involve several steps including protection-deprotection strategies and functional group interconversions to achieve the desired product with high purity and yield.

Pyridin-3-ylmethanediol has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting microbial infections and oxidative stress-related diseases.
  • Biochemical Research: The compound serves as a valuable tool in studying enzyme interactions and cellular signaling pathways.

Interaction studies involving pyridin-3-ylmethanediol focus on its binding affinity with various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to quantify these interactions. Understanding these interactions is crucial for elucidating the mechanism of action and therapeutic potential of the compound.

Several compounds share structural features with pyridin-3-ylmethanediol, allowing for comparative analysis:

Compound NameStructural FeaturesBiological Activity
Di(pyridin-3-yl)methanolTwo pyridine rings with a central alcohol groupAntimicrobial, antioxidant
(1-Pyridin-3-ylmethyl-piperidin-3-yl)-methanol dihydrochloridePiperidine and pyridine ringsNeuroprotective, antimicrobial
(2,4-Di(pyridin-3-yl)thiazol-5-yl)methanolThiazole ring with two pyridine groupsPotential cancer treatment

The uniqueness of pyridin-3-ylmethanediol lies in its specific arrangement of functional groups and its ability to engage in diverse

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

125.047678466 g/mol

Monoisotopic Mass

125.047678466 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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